7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
Description
Properties
IUPAC Name |
7-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-14-8-5-6-12-10(7-8)9-3-2-4-11(9)13-12/h5-7,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONJGUSMTAVGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials. The reaction is typically carried out under microwave irradiation to reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium on carbon and hydrogen gas are frequently used.
Substitution: Halogenation can be achieved using molecular bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Can lead to the formation of quinoline derivatives.
Reduction: Produces hexahydro derivatives.
Substitution: Results in halogenated indole derivatives.
Scientific Research Applications
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Tetrahydrocyclopenta[b]indole Derivatives
Substituent Effects on Molecular Properties
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole
- Molecular Formula : C₁₁H₁₀BrN (MW 236.11 g/mol) .
- Key Differences : Replacement of the methoxy group with bromine increases molecular weight significantly (ΔMW ≈ +48.87 g/mol) and introduces an electron-withdrawing effect. Bromine’s electronegativity alters reactivity, favoring electrophilic substitution at specific positions .
- Applications : Brominated derivatives are often intermediates in antimicrobial agent synthesis .
4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (26e)
- Molecular Formula: C₁₉H₁₉NO (MW 291.16 g/mol) .
- This derivative is a white powder (mp 62–64°C), contrasting with the parent compound’s liquid state .
7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Structural and Spectral Comparisons
Biological Activity
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound belonging to the indole family, characterized by its unique tetrahydrocyclopenta structure and a methoxy group at the seventh position. With a molecular formula of and a molecular weight of approximately 187.24 g/mol, this compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound can be achieved through various methods, although specific synthetic routes are not extensively documented. This necessitates further experimental optimization to enhance yield and purity. Notably, its unique structure allows it to serve as a building block for more complex heterocyclic compounds and as a scaffold for drug discovery.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by interacting with various cellular pathways. Its structural similarities with known anticancer agents indicate potential for further exploration in cancer therapeutics.
- Antimicrobial Activity : The compound has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains. This aspect highlights its potential application in developing new antimicrobial agents .
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective properties. This suggests potential therapeutic applications in treating neurodegenerative diseases.
The precise mechanism of action of this compound remains to be fully elucidated. However, it is hypothesized to interact with specific molecular targets and pathways within cells. This may involve acting as an agonist or antagonist at certain receptors, thereby influencing various signaling pathways relevant to its biological effects .
Comparative Analysis
To better understand the uniqueness of this compound compared to related compounds, the following table summarizes key features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| This compound | Indole derivative | Methoxy group enhances solubility and receptor binding |
| 5-Methoxytryptamine | Indole derivative | Known for serotonin receptor activity |
| Tetrahydrocarbazole | Tetrahydro derivative | Exhibits antitumor properties |
| Harmine | Indole alkaloid | Antidepressant effects; interacts with monoamine oxidase |
This comparison illustrates how the specific methoxy substitution pattern in this compound may contribute to its distinct biological activities not observed in other indoles or tetrahydro derivatives.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole derivatives?
The synthesis often involves indole skeleton functionalization and cyclization strategies. For example, intermolecular interrupted Pummerer reactions with indole derivatives in DMF can yield tetrahydrocyclopenta[b]indole analogs (e.g., 4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole, 84% yield) . Morita–Baylis–Hillman adducts are also critical precursors for constructing indole-based frameworks, as demonstrated in the synthesis of 3-(3,4,5-trimethoxy-phenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid . Key steps include optimizing reaction temperatures (e.g., 40°C for enhanced yields) and selecting catalysts like N-heterocyclic carbenes for enantioselective pathways .
Advanced: How can enantioselective synthesis of this compound derivatives be optimized?
Asymmetric catalysis is pivotal. N-heterocyclic carbene (NHC)-catalyzed Friedel–Crafts alkylation-annulation sequences enable rapid construction of chiral indole-fused polycycles. For instance, using chiral triazolium salts as catalysts and toluene as a solvent at 40°C achieved 76% yield with retained enantioselectivity . Computational modeling (e.g., density-functional theory with exact-exchange corrections) can predict stereochemical outcomes and guide catalyst design .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Single-crystal diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and hydrogen-bonding networks. Software like SHELXS97/SHELXL refines structures, with displacement parameters reported in Ų .
- NMR/IR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups), while IR identifies functional groups like carbonyls .
- Thermal analysis : Melting points (e.g., 62–64°C for intermediates) validate purity .
Advanced: How can discrepancies between computational thermochemical predictions and experimental data be resolved?
Density-functional theory (DFT) with gradient corrections for exchange-correlation (e.g., B3LYP functional) often underpredicts atomization energies. Incorporating exact-exchange terms improves accuracy (average deviation: 2.4 kcal/mol) . For validation, compare computed vibrational spectra (IR frequencies) with experimental data and recalibrate functionals using high-resolution crystallographic data (e.g., atomic displacement parameters) .
Advanced: What strategies address low yields in Morita–Baylis–Hillman adduct reactions for indole derivatives?
- Catalyst screening : Use tertiary amines (e.g., DABCO) or phosphines to accelerate adduct formation .
- Solvent optimization : Polar aprotic solvents like DMF enhance reactivity .
- Temperature control : Elevated temperatures (40°C) improve reaction rates and yields .
- Additives : Molecular sieves (M.S.) absorb byproducts, shifting equilibrium toward product formation .
Basic: How is the crystal structure of this compound determined, and what software is used?
Single-crystal X-ray diffraction (Bruker APEX II CCD) with φ/ω scans collects data at 100 K. SHELXS97 solves structures via direct methods, while SHELXL refines parameters (R-factor < 0.031). Mercury visualizes packing diagrams, and OLEX2/publCIF prepares publication-ready files .
Advanced: How do hydrogen-bonding interactions influence the crystal packing of this compound derivatives?
In the crystal lattice, intermolecular O–H···O and N–H···O bonds stabilize the structure. For example, in 3-(3,4,5-trimethoxy-phenyl)-tetrahydrocyclopenta[b]indole-2-carboxylic acid, carboxyl groups form dimers via O–H···O interactions (2.62 Å), while methoxy groups participate in C–H···π contacts . Mercury software quantifies these interactions using distance-angle criteria .
Basic: What safety precautions are recommended when handling this compound?
While specific safety data for this compound are limited, related indole derivatives require PPE (gloves, goggles) due to potential respiratory irritation (H335). Consult safety data sheets for analogs (e.g., Cyclopent[b]indole derivatives) and ensure fume hood use during synthesis .
Advanced: How can catalytic asymmetric methods be applied to synthesize pharmacologically active derivatives?
Chiral indole cores are synthesized via NHC-catalyzed annulation. For example, (R)-2-(7-((4-Cyclopentyl-3-(trifluoromethyl)benzyl)oxy)-tetrahydrocyclopenta[b]indol-3-yl)acetic acid (APD334, a sphingosine-1-phosphate receptor modulator) was developed using enantioselective alkylation-annulation . Key steps include chiral triazolium catalysts and rigorous ee determination via chiral HPLC.
Advanced: What role do computational methods play in designing novel derivatives?
DFT calculations predict electronic properties (e.g., HOMO/LUMO levels) and reaction pathways. For instance, optimizing exact-exchange functionals improves thermochemical accuracy for atomization energies and ionization potentials . Docking studies (e.g., AutoDock Vina) can also model receptor interactions for drug-design applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
